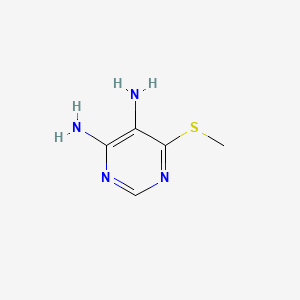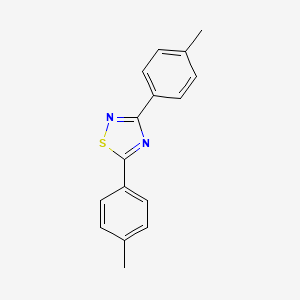
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring substituted with two 4-methylphenyl groups at positions 3 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In medicinal applications, it can interfere with cellular signaling pathways, leading to the inhibition of cancer cell growth or the induction of apoptosis.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole
- 3,5-Bis(4-bromophenyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
17590-34-0 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3,5-bis(4-methylphenyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
YSKSBJXPRHCRNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NSC(=N2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)


![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)

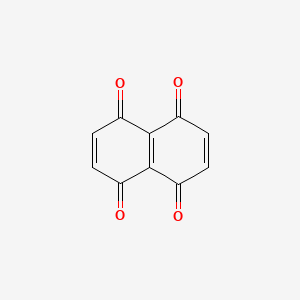
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

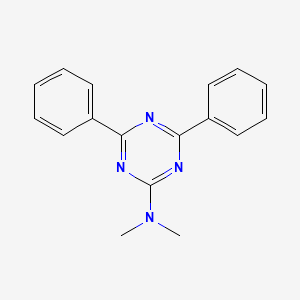
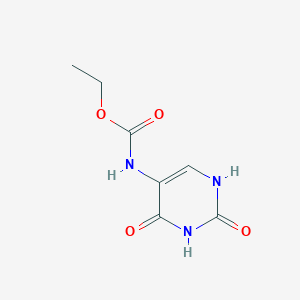
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
